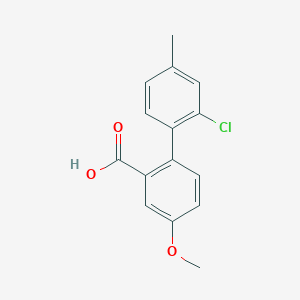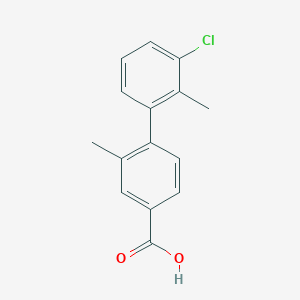
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid (4-CMP-2-MBA) is a phenolic compound that has been used for a variety of scientific and industrial applications. It has been found to have a wide range of properties, including antioxidant, anti-inflammatory, and anti-microbial activities. In addition, it has been used in the synthesis of a number of other compounds, including pharmaceuticals, cosmetics, and food additives.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, cosmetics, and food additives. It has also been used as an antioxidant in the food industry and as an anti-inflammatory agent in the medical field. Additionally, it has been used in the synthesis of polymers, dyes, and other organic compounds.
Wirkmechanismus
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% is thought to act as an antioxidant by scavenging reactive oxygen species (ROS) such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Biochemical and Physiological Effects
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anti-microbial activities. Additionally, it has been found to possess anti-cancer, anti-diabetic, and anti-hypertensive activities.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is available in a high purity of 95%. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that 4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% is a hazardous compound and should be handled with caution.
Zukünftige Richtungen
In the future, 4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% could be used in a variety of applications, including in the synthesis of pharmaceuticals, cosmetics, and food additives. Additionally, it could be used to develop new treatments for a variety of diseases, including cancer, diabetes, and hypertension. Furthermore, it could be used to develop new polymers, dyes, and other organic compounds. Finally, it could be used to study the mechanisms of action of other compounds and to develop new methods of synthesis.
Synthesemethoden
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% can be synthesized using a variety of methods. The most common method is the condensation reaction of chloro-4-methylphenol with 2-methoxybenzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as methanol or ethanol at temperatures ranging from 50 to 100°C. The reaction yields 4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% with a purity of 95%.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-methylphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-3-5-11(13(16)7-9)10-4-6-12(15(17)18)14(8-10)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCNVRWLLBHYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690246 |
Source


|
| Record name | 2'-Chloro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261998-49-5 |
Source


|
| Record name | 2'-Chloro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














